molecular formula C11H12FNO2 B1476945 4-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid CAS No. 2092549-73-8

4-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid

Cat. No.: B1476945
CAS No.: 2092549-73-8
M. Wt: 209.22 g/mol
InChI Key: YAGDXUSZEBRETF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid” is a chemical compound that contains an azetidine ring, a fluoromethyl group, and a benzoic acid group . The presence of these functional groups suggests that it could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an azetidine ring, a fluoromethyl group, and a benzoic acid group . These groups could influence the compound’s physical and chemical properties, as well as its reactivity.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could increase its solubility in water, while the fluoromethyl group could influence its lipophilicity .

Scientific Research Applications

Antibacterial and Antimicrobial Applications

  • Antibacterial Agents : 7-Azetidinylquinolones, similar to the structure of 4-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid, have been synthesized and evaluated for antibacterial activity. These compounds, particularly those with specific stereochemistry in the azetidine and oxazine rings, showed notable in vitro and in vivo antibacterial properties (Frigola et al., 1995).
  • Synthesis of Nitrogen and Sulfur Containing Compounds : Derivatives of azetidinones, related to this compound, have been synthesized and shown to possess antibacterial and antifungal activities. These compounds, evaluated against various bacterial and fungal strains, highlighted the potential of azetidinones in antimicrobial research (Mistry & Desai, 2006).

Anti-Inflammatory Applications

  • Anti-Inflammatory Activity of Indolyl Azetidinones : Indolyl azetidinones, structurally related to this compound, have been synthesized and evaluated for their anti-inflammatory properties. These compounds demonstrated significant anti-inflammatory effects, comparing favorably with non-steroidal anti-inflammatory drugs (NSAIDs) (Kalsi et al., 1990).
  • Synthesis of Azetidinones for Anti-Inflammatory Activity : Novel derivatives of azetidinones have been synthesized and tested for their anti-inflammatory effects. Most of these compounds showed potent results, indicating the relevance of azetidinone structures in developing anti-inflammatory agents (Sharma, Maheshwari, & Bindal, 2013).

Novel Drug Development

  • Development of Novel Antibacterial Agents : Studies on quinolones and naphthyridones with azetidinyl substituents, similar to this compound, have led to the development of compounds with potent antibacterial activity against various bacterial strains. These findings suggest the potential of azetidinyl derivatives in creating effective antibacterial drugs (Kuramoto et al., 2003).

Pharmacological Evaluation

  • Anti-Tubercular Agents : Azetidinone analogues containing 1, 2, 4-triazole have been designed, synthesized, and evaluated for their anti-tubercular activity. Certain derivatives showed promising activity against Mycobacterium tuberculosis, indicating the potential of azetidinone structures in tuberculosis treatment (Thomas, George, & Harindran., 2014).

Mechanism of Action

Mode of Action

It is suggested that the compound might disrupt the bacterial cell membrane . The disruption of the cell membrane can lead to changes in cell permeability, resulting in cell death.

Result of Action

It is suggested that the compound may cause disruption of the bacterial cell membrane, leading to cell death .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation . Proper handling and disposal procedures should be followed when working with this compound to minimize risk .

Properties

IUPAC Name

4-[3-(fluoromethyl)azetidin-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c12-5-8-6-13(7-8)10-3-1-9(2-4-10)11(14)15/h1-4,8H,5-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGDXUSZEBRETF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC=C(C=C2)C(=O)O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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